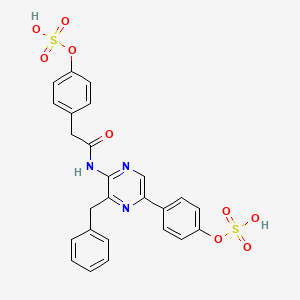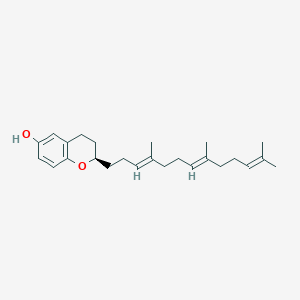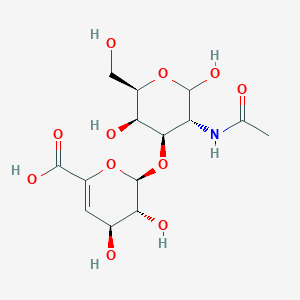
N-acetyl-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-D-galactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-D-galactosamine is an amino disaccharide and a galactosamine oligosaccharide. It is a conjugate acid of a 3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronate)-D-galactosamine(1-).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Adorjan, Jääskeläinen, and Vuorinen (2006) developed a synthetic scheme for preparing methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid, a model compound related to N-acetyl-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-D-galactosamine. This compound was characterized using various methods including NMR and UV spectroscopy (Adorjan, Jääskeläinen, & Vuorinen, 2006).
Degradation Studies
- Tajima (1985) explored the degradation reaction of α-D-Galactopyranuronic acid, leading to compounds like 3-acetoxy-6-(diacetoxymethyl)-2H-pyran-2-one. This work provides insight into the chemical behavior of structures related to this compound (Tajima, 1985).
Capillary Zone Electrophoresis
- Techniques developed by Carney and Osborne (1991) for separating various disaccharides and oligosaccharides, including those related to this compound, using capillary zone electrophoresis demonstrate the compound's significance in bioanalytical methods (Carney & Osborne, 1991).
NMR Studies
- Hirano (1970) conducted an NMR study to analyze the conformation of 4-deoxy-α-L-threo-4-enohexopyranosyluronic acid derivatives, highlighting the compound's significance in structural biochemistry (Hirano, 1970).
Enzymatic Applications
- Parisot et al. (2002) discussed the use of exopolygalacturonate lyase from Thermotoga maritima in the synthesis of trigalacturonic acid, a process involving 4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid, showcasing the compound's potential in organic synthesis applications (Parisot et al., 2002).
Propiedades
Fórmula molecular |
C14H21NO11 |
|---|---|
Peso molecular |
379.32 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7+,8+,9+,10-,11+,13?,14-/m0/s1 |
Clave InChI |
DLGJWSVWTWEWBJ-ZTVLJYEESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


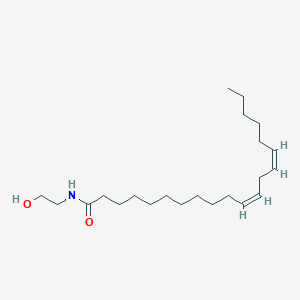
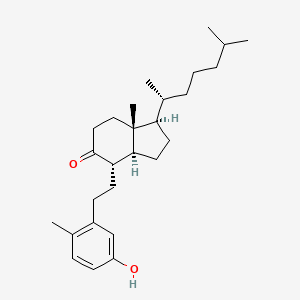
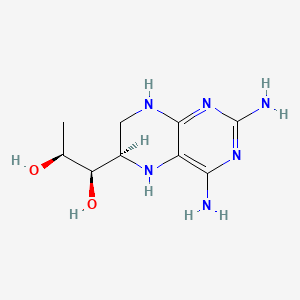
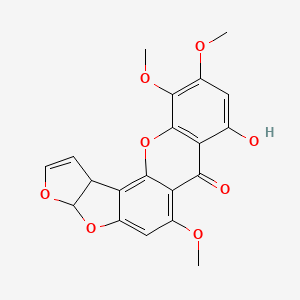




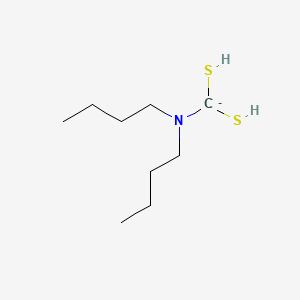
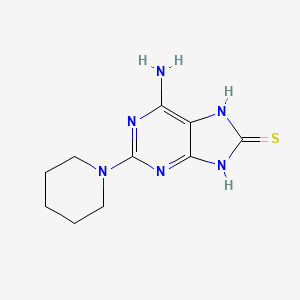
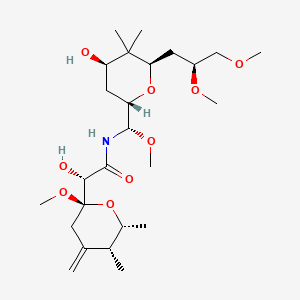
![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)
